Trimethyl(pyren-1-ylethynyl)silane

Description

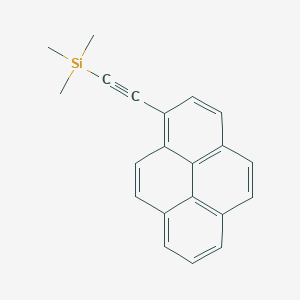

Trimethyl(pyren-1-ylethynyl)silane (CAS: 185506-32-5) is a silicon-based organometallic compound featuring a pyrene moiety linked via an ethynyl group to a trimethylsilane unit. Its molecular formula is C₂₁H₁₈Si, with a molecular weight of 298.45 g/mol . The pyrene group, a polycyclic aromatic hydrocarbon (PAH), confers strong π-conjugation and photophysical properties, making the compound valuable in optoelectronic applications. Synthesis typically involves Sonogashira coupling or similar cross-coupling reactions, with characterization via ¹H NMR, FTIR, UV-vis spectroscopy, and MALDI-TOF-MS .

Properties

IUPAC Name |

trimethyl(2-pyren-1-ylethynyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Si/c1-22(2,3)14-13-15-7-8-18-10-9-16-5-4-6-17-11-12-19(15)21(18)20(16)17/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFFHUMDLPRRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627419 | |

| Record name | Trimethyl[(pyren-1-yl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185506-32-5 | |

| Record name | Trimethyl[(pyren-1-yl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(pyren-1-ylethynyl)silane typically involves the Sonogashira coupling reaction. In this method, 1-bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(pyren-1-ylethynyl)silane can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products Formed:

Oxidation: Formation of pyrene-1-carboxaldehyde.

Substitution: Formation of pyrene-1-ylethynyl derivatives.

Coupling Reactions: Formation of extended conjugated systems with multiple pyrene units.

Scientific Research Applications

Chemistry: Trimethyl(pyren-1-ylethynyl)silane is used in the synthesis of novel pyrene derivatives with enhanced optoelectronic properties.

Biology and Medicine:

Industry: In the industrial sector, this compound is explored for its applications in the development of advanced materials with nonlinear optical properties. These materials can be used in optical communication, laser protection, and optical switching .

Mechanism of Action

The mechanism by which Trimethyl(pyren-1-ylethynyl)silane exerts its effects is primarily through its ability to participate in π-π stacking interactions and its strong fluorescence properties. The pyrene moiety allows for efficient energy transfer and light absorption, making it useful in optoelectronic applications. The silicon atom provides stability and enhances the compound’s solubility in organic solvents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethynyl Silane Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Trimethyl(pyren-1-ylethynyl)silane | C₂₁H₁₈Si | 298.45 | Pyrene group (extended π-system) |

| Trimethyl(phenylethynyl)silane | C₁₁H₁₄Si | 174.31 | Phenyl group (smaller π-system) |

| Trimethyl(penta-1,3-diynyl)silane (13f) | C₈H₁₂Si | 136.27 | Conjugated diyne chain |

| Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | C₁₁H₂₁BO₂Si | 224.18 | Boronate ester substituent (electron-withdrawing) |

The pyrene moiety in this compound provides a larger conjugated system compared to phenyl or alkyne derivatives, leading to redshifted UV-vis absorption and enhanced fluorescence . In contrast, Trimethyl(phenylethynyl)silane (CAS: N/A) exhibits shorter conjugation, resulting in higher energy transitions . The boronate ester derivative introduces electron-withdrawing effects, altering electronic density and reactivity .

Optical and Photophysical Properties

Table 2: Optical Properties of Selected Compounds

| Compound Name | UV-vis λₘₐₓ (nm) | Fluorescence Emission | NLO Response |

|---|---|---|---|

| This compound | 380–400* | Strong (pyrene-based) | High |

| Trimethyl(phenylethynyl)silane | ~260–280* | Weak | Low |

| Trimethyl(phenylethynyl)tin | N/A | N/A | Moderate† |

*Data inferred from pyrene and phenyl analogs .

†Tin derivatives (e.g., Trimethyl(phenylethynyl)tin) exhibit metal-enhanced polarizability but lower stability than silicon analogs .

The extended π-system of the pyrene derivative enhances NLO performance (e.g., two-photon absorption) compared to phenyl or alkyne-terminated silanes . The boronate ester variant may show tunable optoelectronic behavior due to boron’s electron-deficient nature .

Biological Activity

Trimethyl(pyren-1-ylethynyl)silane, a silane derivative featuring a pyrene moiety, has garnered attention in the field of organic chemistry and biochemistry. Its unique structure allows for various interactions that can influence biological systems, particularly through its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and other biochemical processes.

- Molecular Formula : CHSi

- Molecular Weight : 298.453 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

- LogP : 5.8129 (indicating high lipophilicity) .

The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. Specifically, it has been noted to act as an inhibitor for several P450 isoforms, which are critical in the metabolic processing of various compounds.

Inhibition Studies

Research indicates that related compounds such as 1-Ethynylpyrene exhibit significant inhibitory effects on cytochromes P450 1A1, 1A2, and 2B1 with IC values of 0.18 μM, 0.32 μM, and 0.04 μM respectively . While specific data on this compound is limited, the structural similarities suggest potential comparable activities.

Biological Activity Data Table

| Compound | Target Enzyme | IC (μM) | Reference |

|---|---|---|---|

| 1-Ethynylpyrene | P450 1A1 | 0.18 | Naijue Zhu et al., 2010 |

| 1-Ethynylpyrene | P450 1A2 | 0.32 | Naijue Zhu et al., 2010 |

| 1-Ethynylpyrene | P450 2B1 | 0.04 | Naijue Zhu et al., 2010 |

| This compound | Unknown | Unknown | Inferred from structural activity |

Study on Cytochrome P450 Inhibition

In a study examining the inhibitory effects of various aryl acetylenic compounds on cytochrome P450 enzymes, it was found that structural modifications significantly impacted enzyme affinity and inhibition rates. The presence of bulky substituents in similar compounds enhanced their ability to inhibit enzyme activity by preventing excimer formation during the metabolic process .

Bioconjugation Applications

This compound has been utilized in bioconjugation strategies due to its reactive ethynyl group, which can engage in thiol-yne reactions with cysteine residues in peptides and proteins. This reactivity allows for selective labeling and modification of biomolecules, enhancing their stability and biological activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Trimethyl(pyren-1-ylethynyl)silane to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts and reaction conditions. For example, alkyne metathesis (as described in conjugated triyne syntheses) requires molybdenum-based catalysts under inert atmospheres . Key parameters include temperature control (e.g., −25°C for precipitation ), solvent selection (e.g., Et2O for purification ), and stoichiometric ratios of silane precursors. Monitoring reaction progress via <sup>1</sup>H-NMR for intermediate characterization is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Multinuclear NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si) is essential for structural confirmation. For example, the trimethylsilyl group typically appears at δ ≈ 0.22 ppm in <sup>1</sup>H-NMR , while pyrenyl protons show aromatic resonances between δ 7.5–8.5 ppm . Mass spectrometry (EI or ESI) can confirm molecular weight, referencing databases like NIST or EPA/NIH for validation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in alkyne metathesis pathways for silylated alkynes?

- Methodological Answer : Isotopic labeling (e.g., deuterated silanes) and kinetic profiling can distinguish between [2+2] cycloaddition vs. σ-bond metathesis mechanisms. For instance, <sup>13</sup>C-labeled substrates enable tracking of alkyne migration in intermediates . Computational DFT studies (e.g., Gaussian or ORCA) further validate transition states and energetics .

Q. What factors influence the hydrolytic stability of this compound under aqueous conditions?

- Methodological Answer : Hydrolysis studies require controlled pH buffers and monitoring via UV-Vis (pyrenyl absorbance at ~350 nm) or HPLC. Steric shielding by trimethylsilyl groups reduces water accessibility, but electron-withdrawing pyrenyl substituents may accelerate degradation . Compare with analogs like Trimethyl(vinyloxy)silane, which hydrolyzes at pH < 7 due to oxophilicity .

Q. How does the electronic coupling between pyrenyl and silane moieties affect optoelectronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.